N,O-DitritylLosartan

HPLC Method Development Impurity Profiling Pharmaceutical Analysis

N,O-DitritylLosartan (CAS 1796930-34-1) is a di-tritylated Losartan intermediate, not a generic alternative. Select this specific compound for accurate quantification of a critical process impurity in Losartan API, as mandated by ICH Q2(R1) for HPLC specificity. Its distinct hydrophobicity ensures resolution from the main peak, unlike Losartan potassium or EXP-3174, preventing failed ANDA submissions. Available with a comprehensive COA for auditable batch release.

Molecular Formula C60H51ClN6O
Molecular Weight 907.5 g/mol
Cat. No. B13828471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-DitritylLosartan
Molecular FormulaC60H51ClN6O
Molecular Weight907.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl
InChIInChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-65-67(64-58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3
InChIKeyLGPCFVMMWWOVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,O-DitritylLosartan (CAS 1796930-34-1): A Critical Protected Intermediate and Reference Standard for Losartan Synthesis and Quality Control


N,O-DitritylLosartan (CAS 1796930-34-1) is a chemically protected derivative of the angiotensin II receptor antagonist Losartan, featuring two bulky trityl (triphenylmethyl) groups attached to its nitrogen and oxygen atoms . This compound is not pharmacologically active itself; rather, it is a crucial intermediate in the multistep synthesis of Losartan, where the trityl groups serve to protect reactive functionalities during the formation of the biphenyltetrazole core [1]. Its primary industrial and scientific utility lies in its roles as a well-characterized impurity reference standard for analytical method development and quality control (QC) in pharmaceutical manufacturing, and as a key synthetic building block for research-grade Losartan preparation [2].

Why N,O-DitritylLosartan is Not Interchangeable with Other Losartan Impurities, Metabolites, or Unprotected Analogs


Direct substitution of N,O-DitritylLosartan with other Losartan-related compounds—such as the pharmacologically active carboxylic acid metabolite EXP-3174, other mono-tritylated intermediates like N-Trityl Losartan, or the final API Losartan potassium—is scientifically invalid for most procurement purposes. These compounds differ fundamentally in their molecular weight (e.g., N,O-DitritylLosartan MW 907.54 vs. Losartan potassium MW 461.00), hydrophobicity, and chromatographic behavior . Consequently, they will not co-elute in HPLC analysis, nor will they exhibit the same reactivity in synthetic deprotection steps [1]. For analytical applications, using an incorrect standard can lead to inaccurate quantification of this specific process impurity, jeopardizing method validation and regulatory compliance for Abbreviated New Drug Applications (ANDAs) [2]. The following evidence demonstrates the specific, quantifiable properties that dictate the selection of N,O-DitritylLosartan over any generic alternative.

N,O-DitritylLosartan: Quantifiable Evidence for Differentiated Selection in Analytical and Synthetic Applications


Molecular Weight and Hydrophobicity: Rationale for Distinct Chromatographic Separation from Losartan API

N,O-DitritylLosartan exhibits a molecular weight (907.54 g/mol) nearly double that of the active pharmaceutical ingredient (API), Losartan potassium (461.00 g/mol) . This significant mass difference, coupled with the compound's high lipophilicity (predicted LogP > 9) due to two trityl groups, directly dictates its distinct retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), the industry-standard method for impurity analysis . In comparison, Losartan potassium and its polar metabolite EXP-3174 elute much earlier under typical gradient conditions (e.g., C18 column, acetonitrile/water + 0.1% TFA) [1].

HPLC Method Development Impurity Profiling Pharmaceutical Analysis

Synthetic Utility: Defined Deprotection Kinetics for Losartan API Generation

As a protected intermediate, the value of N,O-DitritylLosartan is defined by its ability to undergo quantitative deprotection to yield Losartan. The trityl groups are acid-labile and are efficiently cleaved under mild acidic conditions. The Losartan patent literature explicitly describes the use of trityl Losartan (the intermediate) which is reacted with an aqueous acid to produce the final API [1]. This reaction is highly specific; other protecting groups like silyl ethers or benzyl groups would require different, often harsher, conditions (e.g., fluoride sources or hydrogenolysis) that could degrade the tetrazole ring or other sensitive moieties [2].

Organic Synthesis Process Chemistry Protecting Group Strategy

Regulatory Compliance: Certified Identity and Purity for Pharmacopeial Monograph Adherence

For pharmaceutical quality control, the use of a certified reference standard with a defined purity and identity is non-negotiable. Suppliers of N,O-DitritylLosartan provide the compound with detailed characterization data compliant with regulatory guidelines, and offer traceability against pharmacopeial standards from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This includes a Certificate of Analysis (COA) specifying purity (e.g., >95% or >98% by HPLC), which is essential for method validation. In contrast, a generic, uncharacterized Losartan impurity would lack the documented provenance and purity required for regulatory filings, risking method failure or rejection by health authorities [2].

Quality Control ANDA USP/EP Compliance

Validated Application Scenarios for N,O-DitritylLosartan in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for Losartan ANDAs

N,O-DitritylLosartan is a critical reference standard for developing and validating stability-indicating HPLC methods for Losartan API and finished dosage forms. Its distinct chromatographic retention, predicted based on its high molecular weight and hydrophobicity , allows it to serve as a system suitability marker for resolution from the main API peak, ensuring the method can accurately separate and quantify this potential process impurity. Its use is mandated for demonstrating specificity as per ICH Q2(R1) guidelines [1].

Quality Control Release and Stability Testing of Losartan Batches

In QC laboratories, this compound is used as a reference standard to quantify the levels of N,O-DitritylLosartan impurity in commercial Losartan batches. This ensures the product meets pharmacopeial monograph limits for related substances . The availability of a well-characterized standard with a comprehensive COA is essential for generating reliable, auditable data that supports batch release and long-term stability studies, ultimately ensuring patient safety and regulatory compliance [1].

Process Development and Optimization for Losartan Synthesis

Process chemists utilize N,O-DitritylLosartan as a key intermediate in the multistep synthesis of Losartan, particularly in routes involving protection of the tetrazole and hydroxymethyl groups before a critical coupling reaction . Quantifying the conversion of this protected intermediate to the final API under various deprotection conditions (e.g., aqueous acid at different temperatures) allows for the optimization of reaction yield and purity, leading to a more efficient and robust manufacturing process [1].

Identification and Quantification of Unknown Impurities by LC-MS

In research settings, N,O-DitritylLosartan can be used as a reference compound for liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of unknown, late-eluting peaks in Losartan impurity profiles . Its unique molecular ion (m/z) and fragmentation pattern serve as a diagnostic tool, enabling analysts to distinguish it from other potential impurities with similar retention times, such as other trityl-protected species or degradants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,O-DitritylLosartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.